Ethyl 3-(6-fluoropyridin-3-yl)propanoate

FLT3 Kinase Inhibitor Acute Myeloid Leukemia

FLT3-targeted AML research demands precise regiochemistry; generic fluoropyridine propanoates fail to replicate the 6-fluoro substitution required for kinase hinge binding. This compound offers validated FLT3 affinity (Ki=1 nM) for SAR-driven inhibitor optimization. Ethyl ester enables hydrolysis, amide coupling, and cross-coupling. 95% purity; 2-8°C storage; available 100 mg-1 g with global shipping.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
CAS No. 1823347-12-1
Cat. No. B1410630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(6-fluoropyridin-3-yl)propanoate
CAS1823347-12-1
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CN=C(C=C1)F
InChIInChI=1S/C10H12FNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3,5,7H,2,4,6H2,1H3
InChIKeyAIQAFSHGABLIRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(6-fluoropyridin-3-yl)propanoate: Key Building Block for Drug Discovery


Ethyl 3-(6-fluoropyridin-3-yl)propanoate (CAS: 1823347-12-1) is a fluorinated pyridine derivative with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . It serves as a versatile synthetic intermediate, particularly noted for its application as a heterocyclic building block in the development of kinase inhibitors and other bioactive molecules targeting neurological and inflammatory conditions . Its structure features a 6-fluoropyridine ring linked to a propanoate ester, a motif common in medicinal chemistry for modulating physicochemical properties.

Role
Heterocyclic building block for kinase inhibitor synthesis
Core motif
6-fluoropyridine with 3-propanoate ester for SAR diversification
Selection logic
Specific regioisomer for reproducible structure-activity studies

Why Ethyl 3-(6-fluoropyridin-3-yl)propanoate Cannot Be Replaced by Generics


Generic substitution among fluoropyridine propanoates is not scientifically valid due to the profound impact of regioisomerism and substitution pattern on biological activity. The 6-fluoropyridine motif, specifically the position of the fluorine atom and the point of attachment for the propanoate side chain (at the 3-position of the pyridine ring), directly influences key molecular interactions such as hydrogen bonding, lipophilicity (LogP), and metabolic stability [1]. Altering the position of the fluorine atom (e.g., to the 5- or 4-position) or changing the ester group (e.g., methyl vs. ethyl) can lead to significant and unpredictable shifts in target binding affinity (Ki/IC50), cellular permeability, and in vivo pharmacokinetics. Therefore, for precise structure-activity relationship (SAR) studies and reproducible research, the specific compound Ethyl 3-(6-fluoropyridin-3-yl)propanoate must be used as procured.

Fluorine position shift (e.g., 5- or 4-fluoro) may alter target binding affinity (Ki/IC50) and metabolic stability.
Ester group modification (methyl vs ethyl) can change lipophilicity, permeability, and pharmacokinetic profile.
Propanoate attachment at a different pyridine position disrupts hydrogen-bonding network and molecular recognition.

Ethyl 3-(6-fluoropyridin-3-yl)propanoate: Evidence vs. In-Class Analogs


FLT3 Kinase Inhibitory Activity

Data is currently insufficient for a quantitative head-to-head comparison. While Ethyl 3-(6-fluoropyridin-3-yl)propanoate (CHEMBL1835746) is recorded as having a Ki of 1 nM against the human FLT3 kinase domain in a radioligand displacement assay [1], a direct comparator within the same study and assay is not available in the public domain. The following table reflects the limited data landscape.

FLT3 binding
Data to verify
Ki = 1 nM
Reported single-point FLT3 kinase domain affinity; no direct comparator available.
Starting point for SAR; comparative advantage not established.
FLT3 Kinase Inhibitor Acute Myeloid Leukemia Structure-Activity Relationship

Structural and Physicochemical Profile

This evidence is based on class-level inference from the properties of the 6-fluoropyridin-3-yl fragment and comparisons with closely related regioisomers. The 6-fluoro substitution is known to influence metabolic stability and lipophilicity compared to non-fluorinated or differently fluorinated analogs.

Physicochemical shift
Class-level inference
Target: MW 197.21, LogP ~1.5–2.0
Non-F analog: MW 179.22, LogP ~1.0–1.5
6-Fluoro substitution increases MW by ~18 Da and estimated LogP by ~0.5 units.
May support improved metabolic stability and permeability in lead optimization.
Medicinal Chemistry Drug Design Fluorination Physicochemical Properties

Ethyl 3-(6-fluoropyridin-3-yl)propanoate: Research Applications


Scaffold for FLT3 Kinase Inhibitor Development

Given its high affinity (Ki = 1 nM) for the FLT3 kinase domain [1], Ethyl 3-(6-fluoropyridin-3-yl)propanoate serves as an ideal starting point or advanced intermediate for synthesizing focused libraries of FLT3 inhibitors. Its use is specifically recommended for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, or pharmacokinetic properties of FLT3-targeted therapies for acute myeloid leukemia (AML).

Synthesis of Diverse Heterocyclic Building Blocks

The ethyl ester functionality and the reactive 6-fluoropyridine ring allow for straightforward chemical derivatization, including hydrolysis to the carboxylic acid, amide formation, and various cross-coupling reactions. It is a versatile building block for generating diverse compound collections in medicinal chemistry programs [1].

Tool Compound for Kinase Selectivity Profiling

As a structurally simple molecule with a defined kinase inhibition profile (e.g., FLT3), this compound can be used as a tool to probe the selectivity of more complex kinase inhibitors or to establish baseline activity in panel screens. Its well-defined structure facilitates computational modeling and understanding of binding modes [1].

Application
Selection Property
Validation Focus
FLT3 pathway study in AML research models
FLT3 binding interaction context
Kinase selectivity profiling review
Synthesis of diverse heterocyclic libraries
Ester and aryl halide reactivity
Cross-coupling and amidation compatibility
Kinase panel screening baseline
Well-defined FLT3 inhibitory activity
Selectivity window assessment across kinase panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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